molecular formula C10H13NO4S B14596126 Propyl 3-sulfamoylbenzoate CAS No. 59777-69-4

Propyl 3-sulfamoylbenzoate

Cat. No.: B14596126
CAS No.: 59777-69-4
M. Wt: 243.28 g/mol
InChI Key: HFLORFSZGUVCII-UHFFFAOYSA-N
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Description

Propyl 3-sulfamoylbenzoate: is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a propyl ester group and a sulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propyl 3-sulfamoylbenzoate typically involves the esterification of 3-sulfamoylbenzoic acid with propanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-sulfamoylbenzoic acid+propanolacid catalystpropyl 3-sulfamoylbenzoate+water\text{3-sulfamoylbenzoic acid} + \text{propanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-sulfamoylbenzoic acid+propanolacid catalyst​propyl 3-sulfamoylbenzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Propyl 3-sulfamoylbenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Propyl 3-hydroxybenzoate.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: Propyl 3-sulfamoylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized derivatives.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its sulfamoyl group can mimic the structure of natural substrates, allowing it to bind to the active sites of enzymes and inhibit their activity.

Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, particularly as anticancer agents. The compound’s ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used as a precursor for the synthesis of specialty chemicals and materials. Its unique chemical structure allows for the development of novel polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of propyl 3-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

  • Methyl 3-sulfamoylbenzoate
  • Ethyl 3-sulfamoylbenzoate
  • Butyl 3-sulfamoylbenzoate

Comparison: Propyl 3-sulfamoylbenzoate is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its methyl and ethyl counterparts, this compound may exhibit different pharmacokinetic properties, such as absorption and distribution in biological systems. The longer alkyl chain in this compound can also affect its interaction with molecular targets, potentially leading to enhanced or reduced efficacy in various applications .

Properties

CAS No.

59777-69-4

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

propyl 3-sulfamoylbenzoate

InChI

InChI=1S/C10H13NO4S/c1-2-6-15-10(12)8-4-3-5-9(7-8)16(11,13)14/h3-5,7H,2,6H2,1H3,(H2,11,13,14)

InChI Key

HFLORFSZGUVCII-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)S(=O)(=O)N

Origin of Product

United States

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